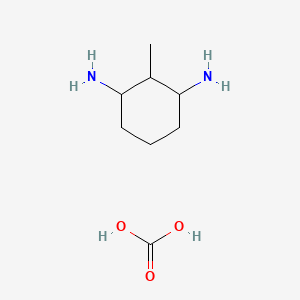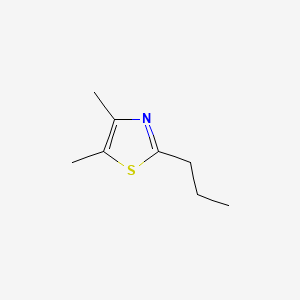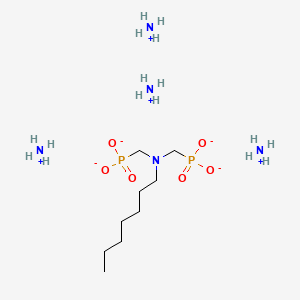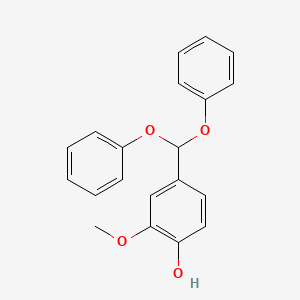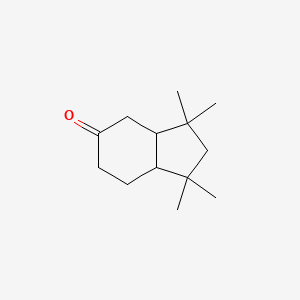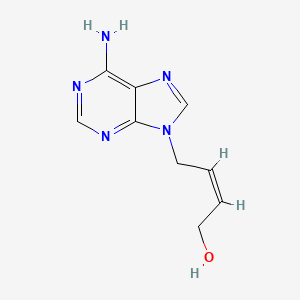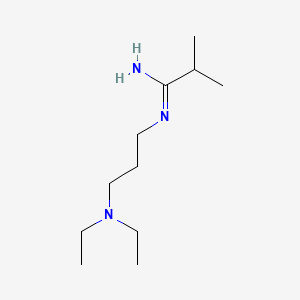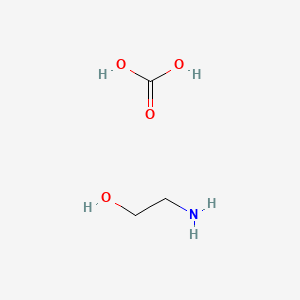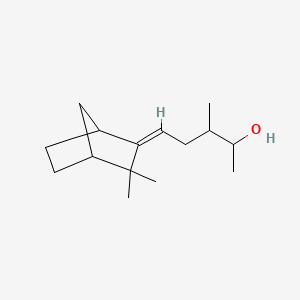
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . It is also known by other names such as δ (2,β)-Norbornaneethanol, 3,3-dimethyl-; 2,2-Dimethyl-1-norbornylideneethanol; and Patchenol . This compound is characterized by its bicyclic structure, which includes a norbornane framework with a dimethyl substitution.
準備方法
The synthesis of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-ene with a suitable alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用機序
The mechanism of action of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol can be compared with other similar compounds, such as:
- 2,2-Dimethyl-1-norbornylideneethanol
- 8-Camphenemethanol
- Patchenol
These compounds share similar bicyclic structures and chemical properties but may differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
特性
CAS番号 |
94291-51-7 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
(5Z)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)-3-methylpentan-2-ol |
InChI |
InChI=1S/C15H26O/c1-10(11(2)16)5-8-14-12-6-7-13(9-12)15(14,3)4/h8,10-13,16H,5-7,9H2,1-4H3/b14-8- |
InChIキー |
KGFHMTBDEFERCZ-ZSOIEALJSA-N |
異性体SMILES |
CC(C/C=C\1/C2CCC(C2)C1(C)C)C(C)O |
正規SMILES |
CC(CC=C1C2CCC(C2)C1(C)C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




